5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione
Overview
Description
5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione is a heterocyclic organic compound with a unique structure that includes an imidazolidine ring substituted with a 3-aminophenyl group and a methyl group
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target mycobacterium tuberculosis, the causative agent of tuberculosis
Mode of Action
Compounds with similar structures have been found to inhibit the synthesis of proteins in bacteria, thereby preventing their growth and proliferation . This is achieved by binding to the 23S ribosomal RNA of the bacteria .
Biochemical Pathways
Compounds with similar structures have been found to interfere with atp homeostasis, causing a rapid decrease in intracellular atp levels . This suggests that the compound may affect energy production pathways in the target organisms.
Pharmacokinetics
Compounds with similar structures have been found to have high gi absorption and are considered bbb permeant This suggests that the compound may have good bioavailability
Result of Action
Compounds with similar structures have been found to display potent in vitro activity against both drug-susceptible and drug-resistant mycobacterium tuberculosis . This suggests that the compound may have significant antimicrobial effects.
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can influence the action of similar compounds
Biochemical Analysis
Biochemical Properties
5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the enzyme’s activity, leading to changes in cellular oxidative stress levels . Additionally, this compound can bind to certain receptors on the cell surface, affecting signal transduction pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . For example, it can activate the MAPK/ERK pathway, leading to increased cell proliferation. Conversely, it can also induce apoptosis in certain cancer cell lines by activating the caspase cascade . Furthermore, this compound affects gene expression by modulating transcription factors such as NF-κB and AP-1 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their conformation and activity. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites . This inhibition can lead to downstream effects on cell signaling pathways and gene expression. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that its stability can be influenced by factors such as temperature and pH . Over time, the compound may degrade, leading to a decrease in its efficacy. Long-term studies have also indicated that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as increased resistance to oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have protective effects against oxidative stress and inflammation . At higher doses, it can induce toxic effects, such as liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have different biological activities and can influence metabolic flux and metabolite levels in cells . Additionally, this compound can interact with cofactors such as NADH and FAD, affecting their availability and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It can be transported across cell membranes by transporters such as ABC transporters and solute carrier proteins . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It has been observed to localize to specific compartments such as the mitochondria and the nucleus . In the mitochondria, it can influence mitochondrial function and energy production . In the nucleus, it can interact with transcription factors and other nuclear proteins, affecting gene expression . Post-translational modifications, such as phosphorylation, can also influence its subcellular localization and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 3-aminobenzaldehyde with methyl isocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the imidazolidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the imidazolidine ring can yield various reduced forms, which may have different chemical properties and applications.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced imidazolidine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty polymers and materials with unique properties.
Comparison with Similar Compounds
5-(4-Aminophenyl)-5-methylimidazolidine-2,4-dione: Similar structure but with the amino group in the para position.
5-(3-Aminophenyl)-2,4-thiazolidinedione: Contains a thiazolidine ring instead of an imidazolidine ring.
5-(3-Aminophenyl)-5-ethylimidazolidine-2,4-dione: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: 5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of both an amino group and a methyl group on the imidazolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(3-aminophenyl)-5-methylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-10(8(14)12-9(15)13-10)6-3-2-4-7(11)5-6/h2-5H,11H2,1H3,(H2,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFIISOFQBYREX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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